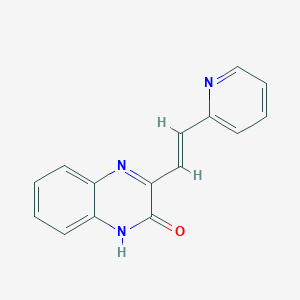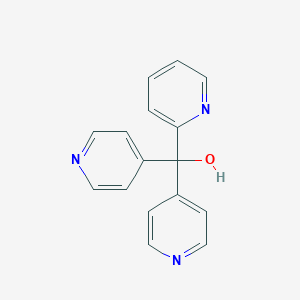
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as D609, is a synthetic compound that has been extensively studied for its biological properties. It was first synthesized in the 1980s by a group of researchers led by Dr. J. Michael Bishop at the University of California, San Francisco. Since then, it has been the focus of numerous scientific studies, which have revealed its potential applications in various fields, including cancer research, immunology, and neuroscience.
作用機序
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a direct effect on cell membrane structure and function, leading to changes in intracellular signaling and gene expression. It has been suggested that 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one may disrupt the lipid rafts, which are microdomains of the cell membrane that are enriched in cholesterol and sphingolipids and are involved in various cellular processes, such as cell signaling and membrane trafficking.
Biochemical and Physiological Effects:
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of immune responses, and protection against oxidative stress. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the development of novel therapeutics for various diseases.
実験室実験の利点と制限
One of the main advantages of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its high potency and specificity for PC-PLC inhibition, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has some limitations, such as its low solubility in water and the need for high concentrations to achieve biological effects. Moreover, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be used in clinical trials.
将来の方向性
Despite the extensive research on 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, there are still many unanswered questions about its mechanism of action and potential applications. Some of the future directions for research on 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one include:
1. Identification of the molecular targets and downstream signaling pathways of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in various cell types and disease models.
2. Development of more potent and selective inhibitors of PC-PLC that can be used in vivo and in clinical trials.
3. Evaluation of the safety and efficacy of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in animal models of various diseases, such as cancer, inflammation, and neurodegeneration.
4. Investigation of the potential synergistic effects of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one with other drugs and therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one to improve its bioavailability and therapeutic efficacy.
In conclusion, 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is a promising compound that has shown great potential for various applications in scientific research. Its unique mechanism of action and broad range of biological effects make it a valuable tool for studying the role of lipid signaling pathways in health and disease. Further research is needed to fully understand its potential applications and to develop new therapeutics based on its properties.
合成法
The synthesis of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one involves the condensation of 2-acetylthiophene with para-methoxybenzaldehyde in the presence of a base catalyst, followed by a series of chemical reactions to produce the final product. The purity and yield of 7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
7-methoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to have a wide range of biological effects, including inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme involved in lipid signaling pathways. This inhibition leads to a decrease in intracellular calcium levels and subsequent activation of various signaling pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
特性
分子式 |
C11H12O2S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
7-methoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C11H12O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
RXQSTOOILJTLMH-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C(S1)C=C(C=C2)OC |
正規SMILES |
CC1CC(=O)C2=C(S1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
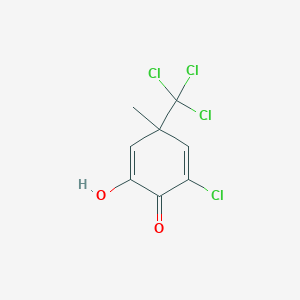

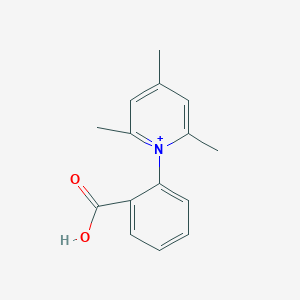
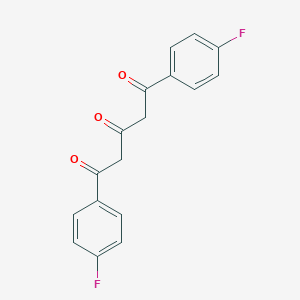
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
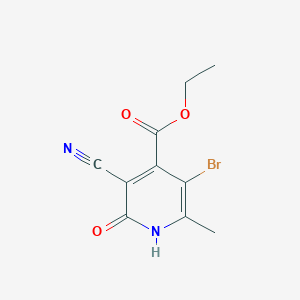
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
